4-Chloro-2-(pyrrolidin-1-ylcarbonyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-(pyrrolidin-1-ylcarbonyl)aniline is a chemical compound with the molecular formula C11H13ClN2O and a molecular weight of 224.68 g/mol. It contains a total of 29 bonds, including 16 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 tertiary amide (aromatic), 1 primary amine (aromatic), and 1 Pyrrolidine .
Molecular Structure Analysis
The molecular structure of 4-Chloro-2-(pyrrolidin-1-ylcarbonyl)aniline includes a five-membered pyrrolidine ring and a six-membered aromatic ring . The compound also contains a tertiary amide and a primary amine, both of which are aromatic .Physical And Chemical Properties Analysis
4-Chloro-2-(pyrrolidin-1-ylcarbonyl)aniline is a solid compound . Its SMILES string is Nc1ccc(cc1)C(=O)N2CCCC2 .Scientific Research Applications
Proteomics Research
This compound is available for purchase as a product for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field covers various applications such as understanding protein-protein interactions, disease mechanisms, and the discovery of potential new therapies.
Future Directions
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . The pyrrolidine ring is known to interact with various biological targets, contributing to the stereochemistry of the molecule .
Mode of Action
The spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding modes to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring are known to influence various biochemical pathways
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Action Environment
It is known that primary and secondary alcohols can alter the steric environment differently, thus inducing different enantioselectivity .
properties
IUPAC Name |
(2-amino-5-chlorophenyl)-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c12-8-3-4-10(13)9(7-8)11(15)14-5-1-2-6-14/h3-4,7H,1-2,5-6,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNFUAUURHFKJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(C=CC(=C2)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(pyrrolidin-1-ylcarbonyl)aniline |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.